molecular formula C7H5BrN2S B12848824 6-Bromo-2-methylthiazolo[4,5-b]pyridine

6-Bromo-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12848824
M. Wt: 229.10 g/mol
InChI Key: FHIXGGOGFGPGOO-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole ring fused to a pyridine backbone. The thiazolo[4,5-b]pyridine scaffold contains sulfur and nitrogen atoms in its fused bicyclic structure, distinguishing it from imidazo[4,5-b]pyridines (which have two nitrogen atoms).

This contrasts with imidazo[4,5-b]pyridines, which are more amenable to catalytic modifications.

Applications: While direct biological data for this thiazolo derivative are scarce, structurally related imidazo[4,5-b]pyridines exhibit antimicrobial, kinase-inhibitory, and carcinogenic properties .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

FHIXGGOGFGPGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound with high yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.

Scientific Research Applications

6-Bromo-2-methylthiazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 6-Bromo-2-methylthiazolo[4,5-b]pyridine

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications References
This compound Thiazolo[4,5-b]pyridine 6-Br, 2-CH₃ C₇H₅BrN₂S Catalyst poisoning in cross-couplings
6-Bromo-2-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 6-Br, 2-C₆H₅ C₁₂H₈BrN₃ Antimicrobial activity
4-Allyl-6-bromo-2-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 6-Br, 2-C₆H₅, 4-CH₂CHCH₂ C₁₅H₁₂BrN₃ Crystallographic studies
2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine Oxazolo[4,5-b]pyridine 2-C₆H₄F C₁₂H₇FN₂O Synthetic intermediate

Key Observations :

  • Core Heterocycle : Thiazolo derivatives (sulfur-containing) exhibit distinct electronic properties compared to imidazo (nitrogen-rich) and oxazolo (oxygen-containing) analogues. The sulfur atom in thiazolo compounds contributes to catalyst poisoning in metal-mediated reactions, whereas imidazo derivatives are more reactive in alkylation and arylation reactions .
  • Methyl vs. Phenyl: Methyl groups (e.g., in this compound) improve solubility, while bulky phenyl groups (e.g., in 6-bromo-2-phenylimidazo[4,5-b]pyridine) enhance stacking interactions in biological targets .

Key Findings :

  • Imidazo[4,5-b]pyridines dominate in biological studies, with PhIP being a well-characterized carcinogen .
  • Thiazolo derivatives like this compound are underexplored in pharmacological contexts but show promise as synthetic intermediates.

Biological Activity

6-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring fused to a pyridine ring, with a bromine atom at the 6-position and a methyl group at the 2-position. Its unique structure contributes to its potential as a therapeutic agent, particularly in cancer treatment and antimicrobial applications.

  • Molecular Formula : C₇H₅BrN₂S
  • Molecular Weight : 230.09 g/mol
  • Structure : The presence of the bromine atom enhances the compound's reactivity, making it a valuable scaffold for further derivatization in drug development.

Anticancer Potential

Research has shown that this compound exhibits significant inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), a crucial enzyme involved in cancer cell proliferation. The reported IC₅₀ value for this compound is approximately 3.6 nM , indicating its potency as an anticancer agent .

Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has been evaluated for its effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound interacts with key enzymes such as PI3Kα, inhibiting their activity and subsequently affecting cellular signaling pathways related to growth and survival .
  • Binding Affinity : Studies indicate that it binds effectively to various biological targets, which may modulate their functions and influence downstream biological processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity Study :
    • A study published in Chemical & Pharmaceutical Bulletin highlighted the compound's strong inhibitory effect on PI3Kα, reinforcing its potential as an anticancer therapeutic .
  • Antimicrobial Evaluation :
    • Research conducted on various thiazolo[4,5-b]pyridine derivatives indicated that modifications at different positions significantly affect their antimicrobial efficacy. This suggests that this compound could be optimized for enhanced activity against specific pathogens .
  • Structure-Activity Relationship (SAR) :
    • A detailed SAR analysis showed that the presence of the methyl group at the 2-position is crucial for maintaining high biological activity. Variations in substituents can lead to significant changes in potency against cancer cells and microbes .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexKey Features
This compound0.86Methyl substitution at the 2-position
5-Bromothiazolo[5,4-b]pyridin-2-amine0.80Amino group at the 2-position
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide0.68Acetamide functionality enhancing solubility
2-Bromothiazolo[5,4-b]pyridine0.67Bromine substitution at the 2-position

This table illustrates how structural variations influence biological activity and chemical reactivity among related compounds.

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